1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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Overview
Description
1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a compound that belongs to the class of urea derivatives It features a phenyl group, a thiophene ring, and a triazole ring, making it a complex and interesting molecule for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a such as the Suzuki or Stille coupling.
Formation of the Urea Derivative: The final step involves the reaction of the triazole-thiophene intermediate with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-yl-methanone: Contains a pyrazole ring and a methanone group.
Uniqueness
1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is unique due to the presence of both a thiophene and a triazole ring, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and biology.
Properties
IUPAC Name |
1-phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(16-11-5-2-1-3-6-11)15-9-12-10-19(18-17-12)13-7-4-8-21-13/h1-8,10H,9H2,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBWHTZQSKPTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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